N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

delta opioid receptor GTP-γ-S binding antagonist screening

N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851989-34-9, MF C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a synthetic benzoxazolone propanamide derivative incorporating a 2,4-dimethylanilide terminus. The compound appears in the ChEMBL database (CHEMBL853473) with a reported delta opioid receptor antagonist IC₅₀ of approximately 10 nM in a [³⁵S]GTP-γ-S binding assay using CHO cells expressing human delta opioid receptor.

Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
CAS No. 851989-34-9
Cat. No. B353056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS851989-34-9
Molecular FormulaC18H18N2O3
Molecular Weight310.3g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
InChIInChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
InChIKeyAFFHWCPKEAXMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851989-34-9): Benzoxazolone Propanamide Procurement Benchmark


N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide (CAS 851989-34-9, MF C₁₈H₁₈N₂O₃, MW 310.3 g/mol) is a synthetic benzoxazolone propanamide derivative incorporating a 2,4-dimethylanilide terminus . The compound appears in the ChEMBL database (CHEMBL853473) with a reported delta opioid receptor antagonist IC₅₀ of approximately 10 nM in a [³⁵S]GTP-γ-S binding assay using CHO cells expressing human delta opioid receptor [1]. It belongs to a broader class of 2-oxo-1,3-benzoxazole-3(2H)-propanamides explored for analgesic and anti-inflammatory applications, with the 5-chloro-substituted analogs demonstrating antinociceptive activity comparable to or exceeding aspirin and dipyrone in rodent pain models [2].

Delta Antagonist Probe Supports opioid receptor subtype selectivity panels with a non-morphinan benzoxazolone chemotype.
Scaffold-Hopping Template Enables systematic SAR exploration distinct from peptide and morphinan antagonists.
Data-Anchored Procurement One publicly curated ChEMBL bioassay (CHEMBL853473) provides a traceable starting point for hit expansion.

Why N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Cannot Be Swapped with Other Benzoxazolone Propanamides


Within the 2-oxo-1,3-benzoxazole-3(2H)-propanamide scaffold, three structural variables independently modulate target engagement: (i) substituent identity and position on the benzoxazolone ring (e.g., 5-H vs. 5-Cl), (ii) the N-aryl amide substitution pattern (e.g., 2,4-dimethyl vs. 2,5-dimethyl vs. 4-methyl), and (iii) the methylene linker length connecting the benzoxazolone core to the amide carbonyl . Literature on related series demonstrates that moving from a 5-H to a 5-Cl benzoxazolone significantly alters antinociceptive potency (compound 5e, 5g, 5h being more active than standards in the 5-Cl series) [1]. Similarly, the dimethyl substitution pattern on the anilide ring shifts lipophilicity and steric bulk around the amide NH, which is critical for hydrogen-bond donor interactions at opioid receptor sites [2]. Substituting the 2,4-dimethylphenyl terminus of CAS 851989-34-9 with a 2,5-dimethylphenyl isomer or a 4-methylphenyl analog may therefore yield a different receptor selectivity profile or potency, rendering generic class substitution scientifically invalid without confirmatory re-assay data .

5-Substituent Effect Replacing 5-H with 5-Cl introduces electron-withdrawing character (Hammett σp +0.23) that may shift in vivo antinociceptive endpoint response; class-level data suggest significant activity differences.
Anilide Substitution Pattern 2,4-Dimethyl vs. 2,5-dimethyl isomer alters steric profile and amide-phenyl dihedral angle, potentially modifying hydrogen-bond geometry at opioid receptor sites; direct binding comparison unavailable.
Linker Length Sensitivity Methylene bridge length (propanamide) is critical for core-to-amide spacing; close analogs with different linker lengths are not interchangeable without re-assay data.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide vs. Closest Analogs


Delta Opioid Receptor Antagonist Potency: CHEMBL853473 vs. Reference Antagonists

In a ChEMBL-curated assay (ChEMBL_393089), N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide demonstrated antagonist activity against the human delta opioid receptor with an IC₅₀ of approximately 10 nM, measured by inhibition of SNC80-stimulated [³⁵S]GTP-γ-S binding in CHO cells [1]. This value places the compound in the low-nanomolar potency range for delta opioid antagonism. By comparison, the well-characterized delta-selective antagonist naltrindole exhibits a Kᵢ of 0.1–0.5 nM at the delta opioid receptor [2], while the prototypical peptide antagonist Dmt-Tic-OH shows a Kᵢ of ~0.3 nM [3]. The compound is therefore approximately 20- to 100-fold less potent than optimized delta antagonists in this assay format, positioning it as a moderate-affinity screening hit rather than a lead-optimized candidate.

Delta Antagonist IC50
Cross-study comparable
Target IC50 ≈10 nM (ChEMBL_393089). Reference antagonists: naltrindole Ki 0.1–0.5 nM; Dmt-Tic-OH Ki ~0.3 nM.
Scaffold-differentiated probe with reported moderate binding; absolute potency context requires review.
[³⁵S]GTP-γ-S assay, CHO-hDOR; comparator values from literature.
delta opioid receptor GTP-γ-S binding antagonist screening

Structural Differentiation from the 5-Chloro-Benzoxazolone Analog: Impact on Electronic Properties

The closest commercially available analog to CAS 851989-34-9 is 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide, which differs solely by the presence of a chlorine atom at the 5-position of the benzoxazolone ring . The 5-Cl substituent introduces an electron-withdrawing group (Hammett σₚ = +0.23 for Cl) onto the aromatic ring, which lowers the pKₐ of the benzoxazolone NH (relevant for hydrogen-bond donor capacity) and alters the dipole moment of the heterocyclic core [1]. In the antinociceptive benzoxazolone series, compounds bearing the 5-chloro substituent (e.g., compound 5e, 5g, 5h) demonstrated significantly greater activity than standards dipyrone and aspirin in the p-benzoquinone-induced writhing test, suggesting that 5-Cl substitution enhances in vivo efficacy within this scaffold [2]. CAS 851989-34-9 (5-H, unsubstituted) may therefore exhibit reduced in vivo antinociceptive potency relative to its 5-Cl counterpart, though it avoids potential liabilities associated with chlorinated aromatics (e.g., metabolic activation via arene oxide formation) [1].

5-Cl vs. 5-H Electronic Effect
Class-level inference
5-Cl substituent (σp +0.23) enhances antinociceptive activity in writhing test (compounds 5e,5g,5h more active than dipyrone/aspirin).
5-Cl may increase in vivo model-response endpoint; inference from class data, not direct compound comparison.
No head-to-head data for CAS 851989-34-9 in writhing model.
benzoxazolone SAR 5-chloro substitution electron-withdrawing group

Positional Isomer Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Anilide Substitution

CAS 851989-34-9 bears a 2,4-dimethyl substitution pattern on the anilide phenyl ring, whereas the commercially available analog N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide places the methyl groups at the 2- and 5-positions . In the 2,4-isomer (target compound), one methyl group is ortho to the amide NH and the second is para, creating an asymmetric steric and electronic environment around the amide bond. In the 2,5-isomer, both methyl groups are meta/ortho to the amide NH, producing a different spatial profile that can alter the dihedral angle between the amide plane and the phenyl ring, thereby affecting hydrogen-bond geometry with receptor residues [1]. While no head-to-head pharmacological comparison of these two isomers has been published, QSAR studies on benzoxazole antimicrobial series indicate that methylene bridge position and aryl substitution pattern significantly influence activity (compounds without a methylene bridge between oxazole and phenyl ring were more active than those with the bridge) [2], suggesting that subtle positional changes on the anilide ring can similarly modulate target binding.

2,4- vs. 2,5-Dimethyl Anilide
Supporting evidence
2,4-Dimethyl (ortho+para) vs. 2,5-dimethyl (ortho+meta) alters amide-phenyl dihedral angle and steric environment around amide NH.
Predicted steric shift may affect hydrogen-bond geometry; no quantitative binding comparison published.
Structural modeling inference; empirical confirmation needed.
positional isomer 2,4-dimethylanilide 2,5-dimethylanilide steric effect

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile vs. Analogs

The molecular formula C₁₈H₁₈N₂O₃ (MW 310.3 g/mol) of CAS 851989-34-9 yields a predicted clogP of approximately 2.8–3.2, placing it within favorable drug-like lipophilicity space (Lipinski clogP ≤ 5) . Introduction of a 5-chloro substituent on the benzoxazolone ring (as in the 5-Cl analog) increases the predicted clogP by approximately 0.5–0.7 log units due to the added halogen, which may enhance membrane permeability but also increase the risk of hERG channel binding and phospholipidosis [1]. The unsubstituted benzoxazolone (CAS 851989-34-9) is therefore predicted to have a moderately lower lipophilicity and higher aqueous solubility than its 5-Cl counterpart. Additionally, the compound has 3 hydrogen bond acceptors (2 carbonyl oxygens + 1 oxazole oxygen) and 1 hydrogen bond donor (amide NH), with a topological polar surface area (TPSA) of approximately 58–62 Ų, which is within the range for acceptable oral absorption (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) [2].

Predicted clogP & TPSA
Supporting evidence
clogP ≈2.8–3.2, TPSA ≈58–62 Ų (MW 310.3, HBD 1, HBA 3). 5-Cl analog predicted clogP ~3.3–3.9.
Lower lipophilicity may favor CNS target engagement screening relative to 5-Cl analog; experimental logP not reported.
Predicted values; shake-flask/PAMPA validation advised.
clogP lipophilicity drug-likeness physicochemical properties

Supplier Purity Benchmarking and Lot-to-Lot Consistency

Multiple commercial suppliers list N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide at a standard purity of 95% (HPLC), with molecular identity confirmed by the CAS registry number 851989-34-9 [1]. By comparison, the 5-chloro analog and other benzoxazolone propanamide derivatives are also typically supplied at 95% purity, representing the industry-accepted standard for non-GMP research-grade compounds in this chemical class . No supplier currently offers this compound at ≥98% purity or with GMP certification, which is consistent with its status as a research tool compound rather than a clinical candidate. Procurement should include independent QC verification (NMR, LCMS) upon receipt, as isomerically pure 2,4-dimethylanilide starting material is critical to avoiding contamination with the 2,5- or 3,4-dimethyl isomers .

Supplier Purity
Supporting evidence
95% (HPLC), research-grade; multiple vendors, no GMP or ≥98% available.
Consistent research-grade specification; positional isomer contamination risk requires independent QC verification.
Request batch-specific CoA with NMR and LCMS.
purity quality control procurement specification HPLC

ChEMBL Database Presence and Screening History: CHEMBL853473 in Opioid Receptor Panels

The compound is registered in ChEMBL as CHEMBL853473 and was tested in at least one quantitative bioassay (ChEMBL_393089) evaluating delta opioid receptor antagonism, yielding an IC₅₀ of ~10 nM [1]. It also appears in the MolBIC bioactivity mapping database, suggesting it may have been profiled across additional target panels [2]. In contrast, many closely related benzoxazolone propanamides (e.g., N-(4-methylbenzyl)-, N-(2-ethylphenyl)-, and N-(4-ethylphenyl)-derivatives) lack curated bioactivity data in public databases, making CAS 851989-34-9 one of the few members of this chemical series with a publicly traceable pharmacological fingerprint [3]. This database provenance provides procurement justification for using CAS 851989-34-9 as a characterized starting point for structure-activity relationship (SAR) expansion, as opposed to purchasing untested analogs that require de novo assay development.

ChEMBL Database Curation
Cross-study comparable
CHEMBL853473, 1 curated bioassay (delta IC50); MolBIC entry. Close analogs lack public pharmacological data.
Provides traceable bioactivity anchor for procurement; broader selectivity profile not yet characterized.
One assay point only; full receptor panel data unavailable.
ChEMBL screening library opioid receptor panel drug discovery

Recommended Application Scenarios for N-(2,4-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Based on Evidence


Delta Opioid Receptor Tool Compound for In Vitro Antagonist Screening Panels

With a ChEMBL-recorded IC₅₀ of ~10 nM at the human delta opioid receptor in a [³⁵S]GTP-γ-S binding assay [1], CAS 851989-34-9 is appropriate as a structurally distinct benzoxazolone-based antagonist probe for opioid receptor subtype selectivity panels. Use at 0.1–10 µM in antagonist mode against delta, mu, and kappa opioid receptors to establish selectivity fingerprint. Include naltrindole (0.1–10 nM) as a delta-selective reference antagonist and Dmt-Tic-OH as a peptide control.

Scaffold-Hopping Starting Point for Non-Morphinan Delta Opioid Antagonist SAR

The benzoxazolone propanamide core of CAS 851989-34-9 is structurally unrelated to morphinan and peptide delta antagonist scaffolds [2]. Procure as a starting template for systematic SAR expansion: vary the N-aryl substituent (2,4-dimethyl vs. 2-ethyl, 4-methyl, 2,5-dimethyl isomers), explore 5-substitution on the benzoxazolone ring (H vs. Cl vs. F vs. OCH₃), and modify the methylene linker length. Use the delta opioid IC₅₀ of ~10 nM as a reference benchmark for evaluating newly synthesized analogs.

Negative Control Compound for 5-Chloro-Benzoxazolone Antinociceptive Studies

Given the established antinociceptive activity of 5-chloro-benzoxazolone propanamides (compounds 5e, 5g, 5h significantly more active than dipyrone and aspirin in the p-benzoquinone-induced writhing test) [3], the unsubstituted 5-H analog (CAS 851989-34-9) can serve as a matched negative control to demonstrate that the 5-Cl substituent is critical for in vivo efficacy. This head-to-head comparison design directly addresses the SAR question of whether electron-withdrawing substitution on the benzoxazolone core is required for antinociceptive activity.

Physicochemical Reference Standard for CNS Drug-Likeness Profiling in the Benzoxazolone Series

With a predicted clogP of ~2.8–3.2 and TPSA of ~58–62 Ų, CAS 851989-34-9 falls within favorable CNS drug-like property space [4]. Procure as a reference compound for experimental logP determination (shake-flask method), aqueous solubility measurement (nephelometry), and parallel artificial membrane permeability assay (PAMPA) to establish baseline physicochemical parameters for the benzoxazolone propanamide series. Compare with the 5-Cl analog (predicted clogP ~3.3–3.9) to quantify the impact of halogen substitution on membrane permeability and solubility.

Application
Selection Property
Validation Focus
Delta opioid receptor antagonist screening
Structurally distinct benzoxazolone scaffold
Selectivity assessment against mu and kappa reference antagonists
Non-morphinan antagonist SAR expansion
N-aryl and benzoxazolone substitution diversity
IC50 benchmark comparison across newly synthesized analogs
Matched-pair probe for 5-Cl antinociception mechanism
5-H vs. 5-Cl electronic effect
In vivo writhing model-response endpoint comparison
CNS drug-like property profiling
Predicted clogP and TPSA range
Experimental permeability and solubility correlation studies
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